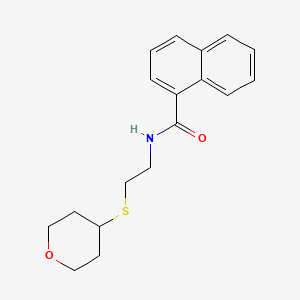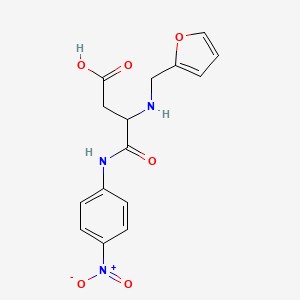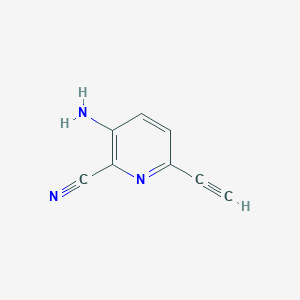
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Imidazole derivatives exhibit promising antibacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains. The compound may have potential as an antibacterial agent, although specific studies on its antibacterial activity are needed .
Antimycobacterial Activity
Given the global health challenge posed by tuberculosis, compounds with antimycobacterial activity are crucial. The compound’s structure suggests that it could be explored for its effectiveness against Mycobacterium tuberculosis. Further in vitro and in vivo studies are warranted to assess its potential as an antitubercular agent .
Anti-Inflammatory Properties
Imidazole derivatives have been investigated for their anti-inflammatory effects. The compound’s unique structure may contribute to its ability to modulate inflammatory pathways. Researchers could explore its impact on cytokine production, NF-κB signaling, and other relevant targets .
Antitumor Potential
Imidazole-containing compounds have shown promise as antitumor agents. The compound’s substitution pattern and functional groups may influence its cytotoxicity against cancer cells. In vitro assays and animal models can help determine its antitumor efficacy .
Antidiabetic Activity
Some imidazole derivatives exhibit antidiabetic properties by affecting glucose metabolism, insulin sensitivity, or pancreatic function. Investigating the compound’s impact on glucose homeostasis and insulin signaling pathways could provide valuable insights .
Antioxidant Capacity
Imidazole-based molecules often possess antioxidant properties. Researchers could assess the compound’s ability to scavenge free radicals, protect against oxidative stress, and maintain cellular redox balance .
Anti-Allergic Effects
Imidazole derivatives may modulate allergic responses by influencing histamine receptors or immune pathways. Investigating the compound’s potential as an anti-allergic agent could be worthwhile .
Other Activities
While the literature highlights the above fields, the compound’s diverse structure suggests additional avenues for exploration. Researchers could investigate its antipyretic, antiviral, anti-amoebic, and antifungal properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in regulating gene expression. They are involved in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound acts as a potent and selective inhibitor of the BET protein family . By inhibiting these proteins, it can disrupt their function and alter the expression of genes they regulate. This can lead to changes in cellular processes and potentially halt the progression of diseases associated with these proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cell growth and function . It is currently under investigation in clinical trials for its potential use in treating conditions like Acute Myeloid Leukemia or Myelodysplastic Syndrome .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-12-14(13(2)24(23-12)17-8-3-4-10-21-17)9-11-22-27(25,26)18-15(19)6-5-7-16(18)20/h3-8,10,22H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIBENIYJKCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
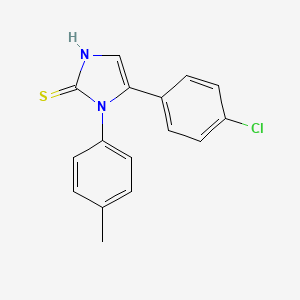
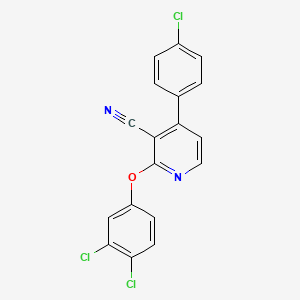
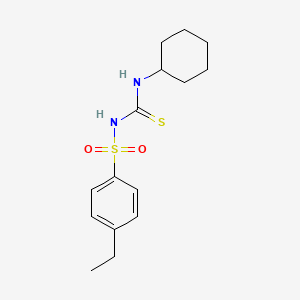
![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)
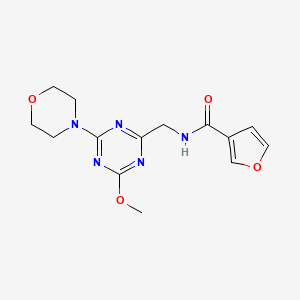
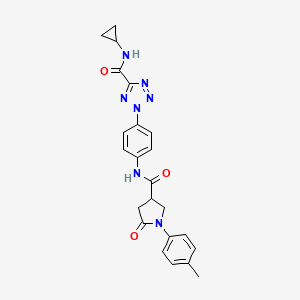
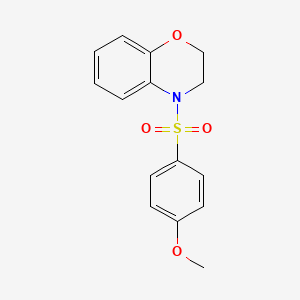
![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)
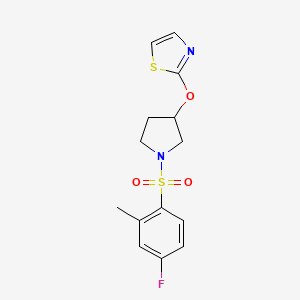
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
